4,4'-Dimethyloctafluorobiphenyl

Descripción general

Descripción

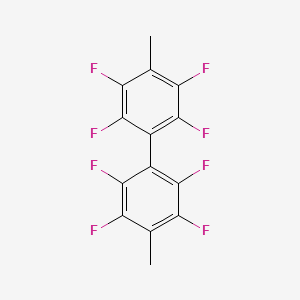

4,4’-Dimethyloctafluorobiphenyl is a chemical compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. The molecular formula of this compound is C14H6F8, and it has a molecular weight of 326.18 g/mol. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyloctafluorobiphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 4,4’-dimethylbiphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods

Industrial production of 4,4’-Dimethyloctafluorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle highly reactive fluorinating agents. Safety measures are crucial due to the hazardous nature of fluorine gas. The product is purified through distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Dimethyloctafluorobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form partially fluorinated biphenyls.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted biphenyl derivatives.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include partially fluorinated biphenyls.

Aplicaciones Científicas De Investigación

4,4’-Dimethyloctafluorobiphenyl has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Employed in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance

Mecanismo De Acción

The mechanism of action of 4,4’-Dimethyloctafluorobiphenyl involves its interaction with various molecular targets and pathways. The high degree of fluorination affects the compound’s electronic properties, making it a strong electron-withdrawing group. This property influences its reactivity and interactions with other molecules. In biological systems, fluorinated compounds often exhibit altered metabolic pathways and enhanced binding affinity to target proteins .

Comparación Con Compuestos Similares

Similar Compounds

Octafluorobiphenyl: Similar structure but lacks the methyl groups.

4,4’-Dimethylbiphenyl: Similar structure but lacks the fluorine atoms.

Hexafluorobiphenyl: Contains six fluorine atoms instead of eight

Uniqueness

4,4’-Dimethyloctafluorobiphenyl is unique due to its combination of methyl and fluorine substituents. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, making it valuable in various research and industrial applications .

Actividad Biológica

4,4'-Dimethyloctafluorobiphenyl (C12H6F8) is a fluorinated biphenyl compound that has garnered attention for its potential biological activities and environmental implications. This article reviews the biological activity of this compound, including its effects on various biological systems and its environmental toxicity.

Chemical Structure

This compound is characterized by its biphenyl structure with eight fluorine atoms substituted at various positions, making it a perfluorinated compound. The presence of fluorine atoms significantly alters its chemical properties compared to non-fluorinated biphenyls.

1. Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including this compound, can exhibit toxic effects in various organisms. Studies have shown that these compounds can disrupt endocrine function and may be associated with developmental and reproductive toxicity.

- Case Study : A study published in the Journal of Hazardous Materials evaluated the toxicological effects of PFCs on aquatic organisms. Results indicated significant bioaccumulation and toxic effects on fish species, suggesting that exposure to such compounds could lead to adverse ecological impacts .

2. Endocrine Disruption

PFCs are known for their potential to act as endocrine disruptors. Research has demonstrated that exposure to these compounds can interfere with hormone signaling pathways.

- Research Findings : A study highlighted in Environmental Health Perspectives found that exposure to certain PFCs led to altered thyroid hormone levels in laboratory animals, raising concerns about their impact on human health and wildlife .

3. Immunotoxicity

Recent investigations have also focused on the immunotoxic effects of fluorinated compounds. PFCs have been linked to altered immune responses in both animal models and human populations.

- Case Study : A comprehensive review in Toxicological Sciences discussed how exposure to PFCs could impair immune function, potentially increasing susceptibility to infections and diseases .

Environmental Impact

The persistence of this compound in the environment raises concerns regarding its long-term ecological effects. These compounds are resistant to degradation, leading to accumulation in soil and water systems.

Table 1: Summary of Biological Activity Studies

| Study Type | Organism/Model | Key Findings |

|---|---|---|

| Toxicological | Aquatic organisms | Bioaccumulation and toxic effects observed |

| Endocrine Disruption | Laboratory animals | Altered thyroid hormone levels |

| Immunotoxicity | Animal models | Impaired immune function reported |

Propiedades

IUPAC Name |

1,2,4,5-tetrafluoro-3-methyl-6-(2,3,5,6-tetrafluoro-4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAVLXWSVGAOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294530 | |

| Record name | 4,4'-Dimethyloctafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26475-18-3 | |

| Record name | 26475-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethyloctafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.